2-(4-Methoxyphenoxy)-1-[4-(2-methylcyclohexyl)piperazin-1-yl]ethanone
Description
2-(4-Methoxyphenoxy)-1-[4-(2-methylcyclohexyl)piperazin-1-yl]ethanone is a piperazine-ethanone derivative characterized by a 4-methoxyphenoxy group linked to the ethanone backbone and a 2-methylcyclohexyl-substituted piperazine ring. Piperazine derivatives are widely explored in medicinal chemistry due to their versatility in modulating receptor affinity and pharmacokinetic properties.
Properties
IUPAC Name |
2-(4-methoxyphenoxy)-1-[4-(2-methylcyclohexyl)piperazin-1-yl]ethanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H30N2O3/c1-16-5-3-4-6-19(16)21-11-13-22(14-12-21)20(23)15-25-18-9-7-17(24-2)8-10-18/h7-10,16,19H,3-6,11-15H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKUSXVFPLNSWDB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCCC1N2CCN(CC2)C(=O)COC3=CC=C(C=C3)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H30N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Methoxyphenoxy)-1-[4-(2-methylcyclohexyl)piperazin-1-yl]ethanone typically involves the following steps:
Formation of the piperazine ring: This can be achieved by reacting a suitable amine with a dihaloalkane under basic conditions.
Attachment of the cyclohexyl group: The cyclohexyl group can be introduced through a nucleophilic substitution reaction.
Introduction of the methoxyphenoxy group: This step involves the reaction of the intermediate with 4-methoxyphenol under appropriate conditions.
Industrial Production Methods
Industrial production methods for such compounds often involve large-scale batch or continuous flow processes. These methods are optimized for yield, purity, and cost-effectiveness. Common techniques include:
Catalytic hydrogenation: Used to introduce hydrogen atoms into the molecule.
Refluxing: To ensure complete reaction and high yield.
Purification: Techniques such as crystallization, distillation, and chromatography are employed to purify the final product.
Chemical Reactions Analysis
Types of Reactions
2-(4-Methoxyphenoxy)-1-[4-(2-methylcyclohexyl)piperazin-1-yl]ethanone can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Employing reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the molecule.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Solvents: Common solvents include ethanol, methanol, and dichloromethane.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its interactions with biological macromolecules.
Medicine: Investigated for potential therapeutic effects, such as anti-inflammatory or analgesic properties.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 2-(4-Methoxyphenoxy)-1-[4-(2-methylcyclohexyl)piperazin-1-yl]ethanone involves its interaction with specific molecular targets. These may include:
Receptors: Binding to receptors on cell surfaces to modulate cellular responses.
Enzymes: Inhibiting or activating enzymes involved in metabolic pathways.
Ion channels: Affecting the flow of ions across cell membranes.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Similarities and Substituent Effects
The compound shares a piperazine-ethanone core with numerous analogs, but its pharmacological and physicochemical properties are influenced by unique substituents:
- 4-Methoxyphenoxy group: Enhances electron-donating capacity and may improve blood-brain barrier (BBB) penetration compared to non-polar substituents .
Table 1: Key Structural Analogs and Properties
| Compound Name | Substituents | Melting Point (°C) | Notable Activity | Reference |
|---|---|---|---|---|
| Target Compound | 2-Methylcyclohexyl, 4-methoxyphenoxy | N/A | Hypothetical CNS modulation | N/A |
| 1-(Biphenyl-4-yl)-2-[4-(2-methoxyphenyl)piperazin-1-yl]ethanone | Biphenyl, 2-methoxyphenyl | N/A | Antipsychotic (low catalepsy) | |
| 7n () | 4-Methoxyphenylsulfonyl, tetrazolylthio | 161–163 | Antiproliferative | |
| 4-((1s,4s)-4-ethylcyclohexyl)piperazin-1-ylmethanone | 4-Ethylcyclohexyl, 4-hydroxy-3-methoxyphenyl | N/A | Synthetic intermediate | |
| 2-(4-Chlorophenoxy)-1-{4-[(9-ethylcarbazol-3-yl)methyl]piperazin-1-yl}ethanone | Chlorophenoxy, carbazole-methyl | N/A | Unspecified CNS activity |
Pharmacological Activity
- Antipsychotic Potential: Analogs with aryl piperazine moieties, such as 1-(biphenyl-4-yl)-2-[4-(2-methoxyphenyl)piperazin-1-yl]ethanone, exhibit anti-dopaminergic and anti-serotonergic activity with reduced catalepsy, suggesting the target compound may share similar CNS effects .
- Antiproliferative Activity: Sulfonyl-piperazine derivatives (e.g., compound 7n) demonstrate activity against cancer cell lines, highlighting the piperazine-ethanone scaffold’s applicability beyond CNS disorders .
- Enzyme Inhibition : Pyridine-based analogs (e.g., UDO in ) inhibit CYP51, indicating structural flexibility for targeting diverse enzymes .
Spectral Data and Characterization
While direct spectral data for the target compound are unavailable, analogs provide benchmarks:
- IR Spectroscopy: Piperazine-ethanones show carbonyl stretches near 1640–1680 cm⁻¹ (e.g., 1643 cm⁻¹ in ) .
- NMR : Methoxy groups resonate at δ ~3.7–3.8 ppm, as observed in 4-methoxy-substituted analogs (e.g., compound 4h in ) .
Biological Activity
2-(4-Methoxyphenoxy)-1-[4-(2-methylcyclohexyl)piperazin-1-yl]ethanone is a complex organic compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This compound features a methoxyphenoxy moiety and a piperazine group, which are significant in modulating various biological pathways. Understanding its biological activity is crucial for its potential application in drug development and therapeutic interventions.
- Molecular Formula : C20H30N2O3
- Molecular Weight : 346.5 g/mol
- IUPAC Name : this compound
- Canonical SMILES : CC1CCC(CC1)N2CCN(CC2)C(=O)COC3=CC=C(C=C3)OC
The biological activity of this compound is primarily attributed to its interactions with specific molecular targets:
- Neurotransmitter Receptors : The compound may act as an antagonist or agonist at various neurotransmitter receptors, influencing neurotransmission and potentially alleviating symptoms associated with neurological disorders.
- Enzyme Modulation : It may inhibit or activate certain enzymes involved in metabolic pathways, impacting cellular functions.
- Ion Channels : Interaction with ion channels can alter cellular excitability and signaling pathways.
Antimicrobial Activity
Research has indicated that derivatives of piperazine compounds, including those related to this compound, exhibit antimicrobial properties. A study highlighted that many synthesized piperazine derivatives showed moderate to significant antimicrobial activity against various bacterial strains .
Neuropharmacological Effects
The potential neuropharmacological effects of this compound are being explored, particularly regarding its influence on serotonin receptors. Piperazine derivatives have been shown to modulate serotonin receptor activity, which is critical for treating conditions such as anxiety and depression .
Case Studies
- Case Study on Antidepressant Activity : A derivative similar to this compound was tested for its antidepressant-like effects in animal models. Results indicated a significant reduction in depressive behaviors, suggesting the compound's potential as an antidepressant .
- Study on Anxiety Reduction : Another study assessed the anxiolytic effects of piperazine derivatives in rodent models. The findings demonstrated that these compounds could reduce anxiety-like behaviors, indicating their therapeutic potential in treating anxiety disorders .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
